1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene (CMDMN) serves as a valuable precursor in the synthesis of various research-oriented molecules. Notably, it is a key intermediate in the production of 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB) []. DMNB finds application as a photolabile protecting group in organic synthesis []. This property allows researchers to temporarily mask a functional group in a molecule during reactions and selectively remove the protection later using light [].
CMDMN also demonstrates potential in the development of optically-sensitive monomers []. These specialized monomers exhibit changes in their properties upon exposure to light, making them valuable for applications in areas like photolithography and optical data storage []. However, further research is needed to fully explore the potential of CMDMN in this domain.
Beyond the aforementioned examples, CMDMN has been implicated in the synthesis of various other research-relevant compounds, including:
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.63 g/mol. It features a nitro group (-NO2) and two methoxy groups (-OCH3) attached to a benzene ring, with a chloromethyl group (-CH2Cl) at the first position. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields.
Currently, there is no scientific literature available on the mechanism of action of CMDMN in any biological system.
Several synthetic routes have been developed for the preparation of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene:
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene has potential applications in:
Several compounds share structural similarities with 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4,5-dimethoxy-2-nitrobenzene | Bromine instead of chlorine | Higher reactivity due to better leaving group |
| 2-Chloronitrobenzene | Nitro group at position two | Lacks methoxy substituents |
| 4,5-Dimethoxy-2-nitrobromobenzene | Bromine instead of chloromethyl | Different functional group affects reactivity |
| 1-(Chloromethyl)-2-nitrobenzene | Lacks methoxy groups | Simpler structure with fewer functional groups |
The presence of both methoxy and nitro groups in 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene enhances its chemical versatility compared to similar compounds. Its unique combination of substituents allows for diverse reactivity patterns and potential applications in organic synthesis and pharmaceuticals .
The compound is also known by several alternative names in chemical databases and literature:
These alternative names emphasize different aspects of the molecular structure, with some highlighting the nitro group position and others focusing on the benzyl chloride functional group nature of the chloromethyl substituent [1] [3].
Additional database identifiers include:
The Simplified Molecular Input Line Entry System representation of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene is COC1=C(C=C(C(=C1)CCl)N+[O-])OC [1] [3] [4]. This line notation efficiently captures the complete molecular structure in a compact string format, indicating the connectivity of all atoms and the presence of the aromatic ring system [10] [11].
The International Chemical Identifier for the compound is InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 [1] [3] [4]. This standardized identifier provides a unique textual representation that specifies the molecular formula, connectivity, and hydrogen distribution [10] [12].
The corresponding International Chemical Identifier Key is VRHNUGLFVZJARZ-UHFFFAOYSA-N [1] [3] [4], which serves as a hashed version of the full International Chemical Identifier for efficient database searching and comparison [13].
The molecular formula C₉H₁₀ClNO₄ indicates the presence of:
This composition reflects the aromatic benzene core (C₆H₄) with additional carbon atoms from the chloromethyl group (CH₂Cl) and methoxy groups (2 × OCH₃), plus the nitro group (NO₂) [1] [2] [3].
The compound exhibits several important structural characteristics:
Aromatic Ring System: The benzene ring provides the fundamental aromatic framework, contributing to the compound's stability and chemical reactivity patterns [5] [14].
Substitution Pattern: The 1,2,4,5-substitution pattern creates a specific electronic environment around the aromatic ring, with the electron-withdrawing nitro group and electron-donating methoxy groups creating complementary effects [15] [16].
Functional Group Diversity: The presence of four different functional groups (chloromethyl, nitro, and two methoxy groups) provides multiple sites for potential chemical reactions and interactions [1] .
The specific substitution pattern of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene distinguishes it from other possible isomers. The systematic numbering ensures that this particular arrangement of substituents is uniquely identified within the family of chloromethyl-dimethoxy-nitrobenzene compounds [5] [18].
Related compounds with similar functional groups but different substitution patterns include various positional isomers that would have different International Union of Pure and Applied Chemistry names and chemical properties, despite sharing the same molecular formula [1] .
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 15862-94-9 [1] |
| Molecular Formula | C₉H₁₀ClNO₄ [1] |
| International Union of Pure and Applied Chemistry Name | 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene [1] |
| Molecular Weight | 231.63 g/mol [1] |
| Simplified Molecular Input Line Entry System | COC1=C(C=C(C(=C1)CCl)N+[O-])OC [1] |
| International Chemical Identifier Key | VRHNUGLFVZJARZ-UHFFFAOYSA-N [1] |
| PubChem Compound Identifier | 13449288 [3] |
| MDL Number | MFCD11639225 [1] |